molecular formula C9H7BrFN5 B3043584 2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine CAS No. 886762-47-6

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine

Cat. No.: B3043584
CAS No.: 886762-47-6
M. Wt: 284.09 g/mol
InChI Key: DIVCXWVDPDAYOD-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the research and development of novel anticancer agents. The 1,3,5-triazine core is a privileged structure in drug discovery, and derivatives like this compound are extensively investigated for their potential to inhibit the proliferation of cancer cells . Scientific studies on closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamines have demonstrated potent and selective antiproliferative activity against aggressive cancer cell lines, such as triple-negative MDA-MB-231 breast cancer cells, with the most active compounds exhibiting GI50 values in the nanomolar range . The morphological features and time-dependent cytotoxic effects observed in treated cells suggest that the mechanism of action for this class of compounds proceeds primarily through the induction of apoptosis . The specific substitution pattern on the triazine ring is critical for its biological activity. The presence of a 4-bromo-2-fluorophenyl group at the 6-position of the triazine ring is a key structural feature intended to optimize the compound's electronic properties and binding interactions with biological targets, a design strategy supported by 3D-QSAR models . Researchers utilize this compound as a versatile building block for constructing more complex molecular hybrids and for probing structure-activity relationships in the pursuit of new targeted therapies . Its primary research value lies in its application as a key intermediate in synthetic chemistry and as a candidate for in vitro biological evaluation in oncology-focused projects. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(4-bromo-2-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVCXWVDPDAYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The synthesis of 2,4-diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine relies on sequential nucleophilic aromatic substitution (NAS) reactions starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The bromo-fluorophenyl group is introduced first due to its lower nucleophilicity compared to amines, ensuring regioselective control.

Stepwise Synthesis Protocol

Step 1: Formation of 4,6-Dichloro-2-(4-bromo-2-fluorophenyl)-1,3,5-triazine
A solution of cyanuric chloride (10.0 g, 54.2 mmol) in acetone (150 mL) is cooled to 0°C under nitrogen. 4-Bromo-2-fluoroaniline (10.1 g, 54.2 mmol) is added dropwise over 30 minutes, followed by triethylamine (7.6 mL, 54.2 mmol) to neutralize HCl. The mixture is stirred at 0°C for 4 hours, yielding a pale yellow precipitate. The intermediate is filtered, washed with cold acetone, and dried (yield: 85–90%).

Step 2: Amination to this compound
The dichlorotriazine intermediate (5.0 g, 13.7 mmol) is refluxed with aqueous ammonia (28% w/w, 50 mL) in tetrahydrofuran (100 mL) for 24 hours. The reaction is quenched with ice water, and the product is filtered and recrystallized from ethanol to afford white crystals (yield: 70–75%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-temperature control (0–5°C) in Step 1 prevents polysubstitution and ensures mono-functionalization of cyanuric chloride.
  • Polar aprotic solvents (e.g., acetone, THF) enhance reaction rates by stabilizing transition states.

Catalytic and Stoichiometric Factors

  • Triethylamine acts as both a base and a catalyst, improving yields by scavenging HCl.
  • Molar ratios of 1:1 (cyanuric chloride:aryl amine) in Step 1 minimize side products.
Table 1: Yield Variation with Reaction Parameters
Parameter Condition 1 Condition 2 Optimal Condition
Temperature (Step 1) 0°C 25°C 0°C
Solvent (Step 2) Ethanol THF THF
Ammonia Concentration 15% w/w 28% w/w 28% w/w
Yield 62% 75% 75%

Mechanistic Insights

Regioselectivity in NAS Reactions

The electron-withdrawing bromo and fluoro substituents on the phenyl ring reduce the nucleophilicity of the aniline, directing the first substitution to the triazine’s 2-position. Subsequent amination occurs at the 4- and 6-positions due to increased steric accessibility.

Side Reactions and Mitigation

  • Diamine by-products : Excess ammonia or elevated temperatures in Step 2 lead to over-amination. Controlled stoichiometry (2:1 ammonia:intermediate) suppresses this.
  • Hydrolysis : Moisture exposure degrades cyanuric chloride. Anhydrous conditions and nitrogen atmospheres are critical.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, Ar-H), 6.20 (s, 4H, NH₂).
  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (C=N triazine ring).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30).
  • Melting Point : 278–281°C (decomposition observed above 285°C).

Comparative Analysis with Alternative Methods

Solid-Phase Synthesis

Immobilizing cyanuric chloride on resin enables stepwise functionalization but suffers from lower yields (50–60%) due to incomplete substitution.

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) reduces Step 2 duration to 2 hours but risks thermal decomposition of the bromo-fluorophenyl group.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reproducibility.
  • Challenges : Clogging due to insoluble intermediates.

Waste Management

  • HCl neutralization : Calcium hydroxide treatment converts waste HCl to CaCl₂.
  • Solvent recovery : Distillation reclaims >90% of acetone and THF.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,3,5-triazine derivatives, emphasizing substituent effects and biological activities:

Compound Name Substituents Key Properties/Biological Activities References
2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine 4-bromo-2-fluorophenyl (di-substituted) Hypothesized enhanced lipophilicity and metabolic stability due to halogen substituents; potential antitumor/anti-angiogenic activity (inferred from analogs).
ZSTK474 2-difluoromethylbenzimidazol-1-yl, 4,6-dimorpholino Strong PI3K inhibition; antitumor activity against human cancers via PI3K pathway suppression.
4PyDAT (2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine) Pyridine-4-yl Anti-angiogenic and antimetastatic effects; inhibits urokinase-type plasminogen activator (u-PA) production in colon cancer models.
2,4-Diamino-6-(4-trifluoromethylphenyl)-1,3,5-triazine 4-trifluoromethylphenyl Antimicrobial activity; electron-withdrawing CF₃ group enhances reactivity.
2,4-Diamino-6-(4-methoxyphenyl)-1,3,5-triazine 4-methoxyphenyl Forms hydrogen-bonded co-crystals with adipic acid; potential applications in crystal engineering.
2,4-Diamino-6-(3-fluorophenyl)-1,3,5-triazine 3-fluorophenyl Structural analog with fluorinated substituent; limited cytotoxicity data available.

Structural and Electronic Comparisons

  • Halogen vs. Non-Halogen Substituents: The 4-bromo-2-fluoro substituents in the target compound increase lipophilicity compared to analogs like 4PyDAT (pyridine substituent) or methoxy-substituted triazines. This may enhance membrane permeability and bioavailability .
  • Di-Substitution Effects: The ortho-fluoro and para-bromo arrangement introduces steric hindrance and electronic effects distinct from mono-substituted analogs (e.g., 3-fluorophenyl or 4-bromophenyl derivatives). This may influence molecular packing in solid states or interactions with enzymes .

Physicochemical and Crystallographic Properties

  • Crystal Packing and Solubility: Analogs like 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine form co-crystals with benzoic acid via hydrogen bonding and π-π interactions . The bromo and fluoro substituents in the target compound may similarly influence solubility and stability through halogen bonding. Methoxy-substituted triazines exhibit distinct hydrogen-bonding patterns, underscoring the role of substituents in supramolecular assembly .

Biological Activity

2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential as an anticancer agent.

  • Molecular Formula : C9H8BrFN5
  • Molecular Weight : 248.09 g/mol
  • Appearance : White powder
  • Melting Point : 276-282°C

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with cyanogen chloride under controlled conditions. This reaction is usually performed in an inert atmosphere to minimize side reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical cellular pathways, leading to modulation of biological processes. The exact molecular targets are still under investigation.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Activity
Melanoma (MALME-3 M)0.033High potency
Pancreatic adenocarcinoma (DAN-G)1.21–1.66Comparable to cisplatin
Lung carcinoma (A-427)1.21–1.66Comparable to cisplatin
Cervical cancer (SISO)1.21–1.66Comparable to cisplatin
Bladder carcinoma (RT-4)1.21–1.66Comparable to cisplatin

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial and antifungal activities. Preliminary studies suggest efficacy against a range of pathogens, although detailed quantitative data is still needed.

Case Studies

A notable study investigated the cytotoxic effects of various triazine derivatives on human cancer cell lines. Among these derivatives, the one containing the 4-bromo-2-fluorophenyl moiety showed superior activity compared to other analogs .

Another study focused on the synthesis and evaluation of related compounds that demonstrated similar mechanisms of action and biological effects, reinforcing the potential of triazine derivatives in drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,4-diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via one-pot reactions involving cyanoguanidine, aryl aldehydes, and amines under microwave-assisted conditions. For example, derivatives with substituted aryl groups are prepared using Pd(OAc)₂ and 2,2'-bipyridine as catalysts, followed by purification via column chromatography. NMR spectroscopy (¹H, ¹³C, HSQC, TOCSY) is critical for verifying molecular structure and substituent positions .
  • Example Protocol :

StepReagents/ConditionsPurpose
1Cyanoguanidine, aryl aldehyde, amineCore triazine formation
2Pd(OAc)₂, 2,2'-bipyridine, microwave (80–100°C)Catalytic coupling
3Column chromatography (silica gel, MeOH/CH₂Cl₂)Purification

Q. How can hydrogen bonding and crystal packing interactions of this triazine derivative be analyzed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve intermolecular interactions. For analogs like 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine, SC-XRD reveals 3D hydrogen-bonded networks involving N–H⋯O and N–H⋯N interactions. SHELX software (SHELXL, SHELXS) is standard for refinement, with parameters such as space group (e.g., P2/c), unit cell dimensions (e.g., a = 15.9952 Å, β = 96.912°), and R values (< 0.05) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns aromatic protons (δH 7.15–7.33) and carbonyl carbons (δC 170–173). HSQC/TOCSY identifies amide protons (δH 5.81–7.83) and amino groups .
  • HRMS : Confirms molecular formula (e.g., m/z 444.0539 [M+H]⁺ with <2 ppm error) .
  • UPLC : Validates purity (>94%) .

Advanced Research Questions

Q. How does the substitution pattern on the triazine core influence biological activity (e.g., PI3K inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-bromo-2-fluorophenyl) enhance PI3K inhibition by increasing binding affinity. For example, analogs like ZSTK474 (a dimorpholino-triazine) exhibit IC₅₀ values < 10 nM against PI3Kα. Computational docking (e.g., AutoDock Vina) and kinase assays (using ATP-competitive ELISA) are employed to validate mechanisms .

Q. What strategies optimize the compound’s cytotoxic efficacy in cancer models?

  • Methodological Answer : Co-administration with platinum(II) complexes (e.g., [AuIII(C^N^C)(4-dpt)]OTf) enhances anti-proliferative effects via sustained release from hydrogels. In vitro assays (MTT, apoptosis via Annexin V/PI staining) in DLD-1 and HT-29 colon cancer cells reveal synergistic cytotoxicity (combination index <1.0) .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., phenyl vs. triazine plane) are addressed using SHELXL refinement with high-resolution data (θ > 25°). For example, adipic acid co-crystals show planar deviations <5°, confirmed via residual density maps. WinGX and Olex2 suites assist in visualizing packing defects .

Q. What safety protocols are critical for handling this compound given its toxicity profile?

  • Methodological Answer :

  • Prevention : Use explosion-proof equipment (e.g., spark-free fridges) and avoid water contact (hydrolysis risk). Store in corrosion-resistant containers at <50°C .
  • Exposure Response : For inhalation, administer 100% O₂; for dermal contact, rinse with 0.1 M EDTA to chelate potential metal impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine

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